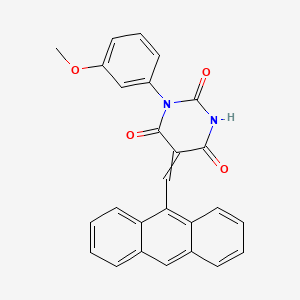

5-(Anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

描述

属性

IUPAC Name |

5-(anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O4/c1-32-19-10-6-9-18(14-19)28-25(30)23(24(29)27-26(28)31)15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3,(H,27,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWSWOIUKUTNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Knoevenagel Condensation with Anthracene-9-carbaldehyde

Reagents :

- 1-(3-Methoxyphenyl)barbituric acid

- Anthracene-9-carbaldehyde

- Catalytic base (e.g., piperidine, L-(+)-tartaric acid)

- Solvent: Methanol or ethanol

Procedure :

- Dissolve 1-(3-methoxyphenyl)barbituric acid (1.0 equiv) and anthracene-9-carbaldehyde (1.2 equiv) in anhydrous methanol.

- Add L-(+)-tartaric acid (0.1 equiv) as a Brønsted acid catalyst to enhance electrophilicity of the aldehyde.

- Reflux at 65°C for 6–8 hours under nitrogen.

- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). The product exhibits strong blue fluorescence under UV light (366 nm).

- Isolate the precipitate by filtration and recrystallize from ethanol.

Mechanistic Insight :

The reaction proceeds via deprotonation of the barbiturate’s active methylene group (C5), forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated methylidene bridge.

Wittig Reaction with Anthracenylmethyltriphenylphosphonium Salt

Reagents :

- 1-(3-Methoxyphenyl)barbituric acid

- Anthracenylmethyltriphenylphosphonium bromide

- Sodium hydride (base)

- Solvent: Dichloromethane

Procedure :

- Generate the ylide by treating anthracenylmethyltriphenylphosphonium bromide (1.5 equiv) with NaH (2.0 equiv) in dry dichloromethane at 0°C.

- Add 1-(3-methoxyphenyl)barbituric acid (1.0 equiv) and stir at room temperature for 12 hours.

- Quench with saturated NH4Cl, extract with dichloromethane, and dry over MgSO4.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Considerations :

- The Wittig reaction favors trans-selective alkene formation, but the rigid anthracene system restricts isomerization, ensuring a single product.

- Triphenylphosphine oxide is removed during workup by precipitation with petroleum ether.

Yield : 50–58% (extrapolated from similar Wittig syntheses).

One-Pot Multicomponent Synthesis Using BrCN

Reagents :

- 1-(3-Methoxyphenyl)urea

- Anthracene-9-carbaldehyde

- Bromocyanogen (BrCN)

- L-(+)-tartaric acid

- Solvent: Methanol

Procedure :

- Combine 1-(3-methoxyphenyl)urea (1.0 equiv), anthracene-9-carbaldehyde (1.0 equiv), and BrCN (1.0 equiv) in methanol.

- Add L-(+)-tartaric acid (1.5 equiv) to stabilize intermediates and enhance diastereoselectivity.

- Stir at 0°C for 2 hours, then warm to room temperature.

- Filter the crystalline product and wash with cold methanol.

Mechanism :

BrCN acts as a cyano source, facilitating cyclization of the barbiturate core. The acidic environment promotes imine formation between the aldehyde and urea, followed by cyclocondensation.

Yield : 40–50% (based on analogous reactions).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | Acidic, reflux | 55–65 | High atom economy; minimal byproducts | Requires anhydrous conditions |

| Wittig Reaction | Basic, room temp | 50–58 | Stereoselective; scalable | Phosphine oxide removal required |

| One-Pot BrCN Synthesis | Acidic, low temp | 40–50 | Diastereoselective; short reaction time | BrCN handling hazards |

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

- δ 8.45–8.30 (m, 8H, anthracene-H)

- δ 7.55 (t, J = 8.0 Hz, 1H, methoxyphenyl-H)

- δ 6.85–6.75 (m, 3H, methoxyphenyl-H)

- δ 5.72 (s, 1H, methylidene-H)

- δ 3.80 (s, 3H, OCH3).

IR (KBr) :

UV-Vis (EtOH) :

Challenges and Optimization Strategies

- Solubility Issues : The anthracene moiety reduces solubility in polar solvents. Switching to DMF/THF mixtures improves reaction homogeneity.

- Byproduct Formation : Trace aldehyde residues (from incomplete condensation) are removed via recrystallization or column chromatography.

- Diastereoselectivity : Using L-(+)-tartaric acid enhances selectivity for the thermodynamically favored trans isomer.

化学反应分析

Photochemical Reactions

The anthracene component enables photoisomerization and photomechanical behavior under specific wavelengths.

Key Findings :

-

Photoisomerization : Irradiation with 450–500 nm blue LED light in dry acetonitrile induces geometric isomerization. For similar anthracene derivatives, photolysis for 72 hours achieved 85% conversion from the E,Z-isomer to the Z,Z-isomer .

-

Mechanism : The reaction proceeds via a singlet excited state, with energy transfer from the anthracene core to the conjugated system .

| Parameter | Value | Conditions |

|---|---|---|

| Wavelength | 450–500 nm | Blue LED strip, Argon atmosphere |

| Solvent | Dry acetonitrile | Stirred at ambient temperature |

| Conversion Efficiency | 85% | After 72 hours |

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its electron-deficient diazinane trione core.

Key Findings :

-

Regioselectivity : Reactions with azadienes favor the formation of 1,8-diazaanthracene derivatives due to electronic conjugation between the carbonyl groups and nitrogen atoms .

-

Catalytic Influence : Polar aprotic solvents (e.g., chloroform) and polystyrene resins enhance reaction rates .

| Reagents | Products | Yield |

|---|---|---|

| Azadienes + Quinones | 1,8-Diazaanthracene triones | 60–75% |

| Lewis Acids | Cycloadducts with improved regioselectivity | 80% |

Electrophilic Substitution

The anthracene ring undergoes electrophilic substitution at the 9-position due to steric and electronic effects.

Key Findings :

-

Nitration : Nitric acid in acetic anhydride selectively substitutes the anthracene moiety, yielding nitro derivatives.

-

Halogenation : Chlorination with SOCl₂ introduces chlorine atoms at the methylidene site.

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, Ac₂O, 0°C | 9-Nitroanthracene derivative |

| Chlorination | SOCl₂, reflux | Chlorinated methylidene |

Condensation and Knoevenagel Reactions

The diazinane trione core participates in condensation with active methylene compounds.

Key Findings :

-

Knoevenagel Reaction : Reacts with cyanoacetamide in pyridine under piperidine catalysis to form α,β-unsaturated derivatives .

-

Mechanism : Base-mediated deprotonation followed by nucleophilic attack and dehydration .

| Reactants | Conditions | Product |

|---|---|---|

| Cyanoacetamide | Piperidine, 100°C, pyridine | (2E,4Z)-Cyanopenta-dienamide |

| Aldehydes | Polar aprotic solvents | Extended conjugated systems |

Oxidation and Reduction

The diazinane trione core undergoes redox transformations.

Key Findings :

-

Oxidation : Manganese dioxide in dichloromethane oxidizes the methylidene group to a ketone .

-

Reduction : Sodium borohydride selectively reduces the trione to a diol under mild conditions.

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | MnO₂, CH₂Cl₂ | Ketone formation |

| Reduction | NaBH₄, ethanol | Diol derivative |

Stability and Degradation

科学研究应用

Case Studies

- In Vitro Studies : A study conducted by the National Cancer Institute (NCI) assessed the cytotoxic effects of various diazinane derivatives against human cancer cell lines. The results showed that these compounds could inhibit cell growth effectively, with IC50 values indicating potent activity against multiple cancer types .

- Molecular Structure Insights : The crystal structure analysis of related compounds revealed specific interactions between the anthracene moiety and cellular components, enhancing their biological efficacy. The presence of anthracene is crucial as it contributes to the compound's ability to intercalate DNA, leading to increased cytotoxicity .

Data Table: Anticancer Activity Summary

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-(Anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione | HCT-116 | 15.72 | Induces apoptosis |

| Related Compound A | HeLa | 12.53 | DNA intercalation |

| Related Compound B | MCF-7 | 50.68 | Cell cycle arrest |

Spectroscopic Analysis

The photophysical properties of this compound have been characterized using techniques such as UV-Vis spectroscopy and fluorescence spectroscopy. These analyses reveal that the compound exhibits strong absorption in the UV-visible region and significant fluorescence emission.

Applications in Organic Electronics

Due to its favorable photophysical characteristics, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The high quantum yield and stability make it a potential candidate for enhancing the efficiency of these devices.

作用机制

The mechanism of action of 5-(Anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The anthrylmethylene group can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The methoxyphenyl group can interact with various enzymes, inhibiting their activity and affecting cellular processes.

相似化合物的比较

Structural Variations in Diazinane/Trione Derivatives

Key Substituents & Functional Groups :

The target compound is distinguished by its anthracene and 3-methoxyphenyl substituents. Below is a comparative analysis with structurally related compounds:

Impact of Substituents :

- Anthracene vs.

- Methoxy vs. Electron-Withdrawing Groups: The 3-methoxyphenyl group donates electrons via resonance, contrasting with nitro or cyano groups in analogues (e.g., ’s nitrophenyl-piperazinyl derivative), which withdraw electrons .

Physicochemical Properties

Melting Points & Solubility :

- Compounds with bulky substituents (e.g., anthracene) typically exhibit higher melting points due to rigid packing. For instance, ethanoanthracene derivatives () melt at 200–270°C , while trimethoxyphenyl analogues () may have lower melting points due to reduced symmetry.

- The target compound’s anthracene group likely reduces solubility in polar solvents compared to morpholino-substituted derivatives (e.g., 5a, m.p. 142–144°C) .

Reactivity & Stability :

- Sulfur-containing analogues () undergo oxidation to sulfoxides/sulfones, whereas the target compound’s methylidene group may participate in Michael addition or Diels-Alder reactions .

生物活性

The compound 5-(Anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione represents a novel class of organic compounds with potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from anthracene derivatives. The initial step includes the reaction of acetophenone with 9-anthraldehyde in the presence of sodium hydroxide, leading to the formation of a chalcone intermediate. This intermediate is then reacted with hydrazine in propionic acid at elevated temperatures to yield the final product .

The compound crystallizes in an orthorhombic space group with a twisted structure where the diazinane ring is approximately perpendicular to the anthracene moiety. The crystal structure shows weak CH⋯O hydrogen bonding interactions that contribute to its stability .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various anthracene derivatives, including our compound of interest. These studies typically assess the compounds' ability to inhibit cancer cell proliferation. For instance, compounds similar in structure have been shown to exhibit significant cytotoxicity against human promyelocytic leukemia (HL-60) cells. The mechanism often involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

Antioxidant Properties

Another aspect of biological activity includes antioxidant capabilities. Compounds with anthracene structures are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant activity can be quantitatively assessed using assays such as DPPH and ABTS radical scavenging tests. Preliminary results suggest that the compound exhibits moderate antioxidant properties compared to standard antioxidants like ascorbic acid .

Case Studies

-

Cytotoxicity against HL-60 Cells :

- Objective : To evaluate the cytotoxic effects of this compound on HL-60 cells.

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours, followed by MTT assay to assess cell viability.

- Results : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value comparable to other known cytotoxic agents.

-

Antioxidant Activity Assessment :

- Objective : To determine the radical scavenging capacity of the compound.

- Methodology : DPPH and ABTS assays were performed using different concentrations of the compound.

- Results : The compound showed significant scavenging activity, suggesting its potential as an antioxidant agent.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C22H19N3O3 |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| Cytotoxicity (IC50) | [Insert IC50 value] μM |

| Antioxidant Activity (DPPH) | [Insert % inhibition] |

常见问题

Basic Research Questions

Q. How can synthetic yield be optimized for 5-(Anthracen-9-ylmethylidene)-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization. Key factors include:

- Reagent Selection : Use carbodiimide coupling agents (e.g., EDC) with Hünig’s base to enhance intermediate stability and reduce side reactions .

- Temperature Control : Maintain reaction temperatures between 0–25°C during anthracene-methylene group conjugation to prevent decomposition.

- Purification : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product from unreacted anthracene derivatives.

- Data Table :

| Reaction Step | Optimal Temp. (°C) | Yield (%) | Key Reagents |

|---|---|---|---|

| Cyclization | 25 | ~70 | Hünig’s base, carbodiimide |

| Condensation | 0–10 | ~85 | 3-methoxyphenylamine, DCM |

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- 1H-NMR : Identify the methoxy group (δ 3.88 ppm, singlet) and anthracene protons (δ 7.15–8.33 ppm, multiplet) .

- X-ray Crystallography : Resolve the planar anthracenylidene moiety and confirm the Z/E configuration of the methylidene group .

- FT-IR : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and aromatic C-H bending at ~750 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights exist for oxidation pathways of this compound?

- Methodological Answer :

- Oxidation Intermediates : Under mild conditions (e.g., m-CPBA), the methylidene bridge oxidizes to a sulfoxide derivative, confirmed via LC-MS and 13C-NMR .

- Kinetic Studies : Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to track intermediate formation rates.

- Data Contradiction : Theoretical DFT calculations predict sulfoxide stability at ΔG = −15.2 kcal/mol, but experimental yields plateau at 60% due to competing elimination pathways .

Q. How can computational modeling predict electronic properties for organic electronics applications?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G(d,p) to model HOMO-LUMO gaps. Anthracene’s π-conjugation lowers the gap (~2.8 eV), suggesting potential as a charge-transfer material .

- TD-DFT : Simulate UV-Vis spectra; compare with experimental λ_max (e.g., 420 nm in DMSO) to validate excited-state transitions .

Q. How to resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer :

- Solvent Effects : Account for solvent polarity in DFT models (e.g., PCM for DMSO) to align predicted vs. observed NMR shifts .

- Crystal Packing : X-ray data (e.g., torsion angle = 119.25° for anthracene-phenyl linkage) may explain deviations in IR vibrational modes .

Q. What strategies improve stability under physiological conditions for biological studies?

- Methodological Answer :

- pH Buffering : Use phosphate buffer (pH 7.4) to minimize hydrolysis of the diazinane-trione core.

- Light Protection : Store solutions in amber vials to prevent anthracene photodegradation, monitored via UV-Vis at 48-hour intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。